2-methoxy-4-methylpent-4-enoic acid
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Overview
Description
2-Methoxy-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain fatty acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylpent-4-enoic acid can be synthesized through several methods. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of sodium ethoxide to form methylated diethyl malonate. This intermediate is then reacted with allyl chloride in the presence of sodium ethoxide to form the desired product after decarboxylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, alkylation, and decarboxylation .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .
Scientific Research Applications
2-Methoxy-4-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of flavors and fragrances due to its unique odor and flavor profile
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property allows it to participate in various biochemical reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pentenoic acid: Similar in structure but lacks the methoxy group.
2-Methyl-2-pentenoic acid: Another structural isomer with different chemical properties.
4-Methylpent-4-enoic acid: Similar backbone but different functional groups
Uniqueness
2-Methoxy-4-methylpent-4-enoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
40539-01-3 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methoxy-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) |
InChI Key |
XYWQBAVTEGKRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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